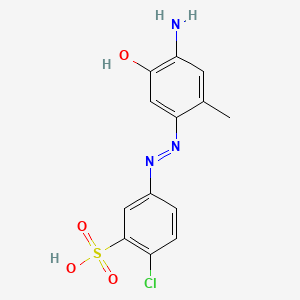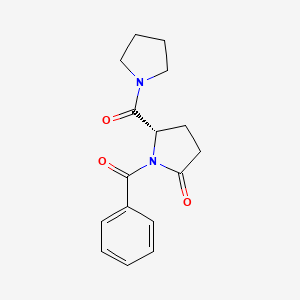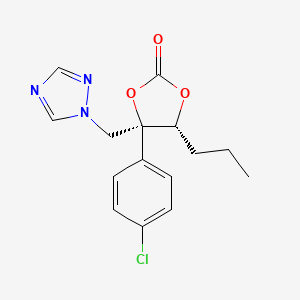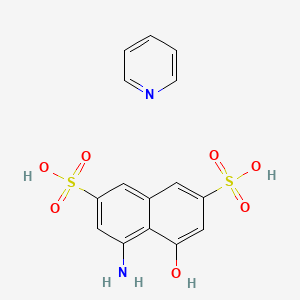
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid; pyridine is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both amino and hydroxyl groups attached to a naphthalene ring, along with disulfonic acid groups. The presence of pyridine further enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps. One common method starts with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. Subsequent neutralization with ammonium hydroxide and reduction with iron powder results in 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the compound is treated with sodium carbonate and sulfuric acid to obtain 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity. The use of advanced equipment and automation helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as diazotization and coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium hydroxide are commonly used for reduction.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with various aromatic compounds.
Major Products
The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, azo dyes, and sulfonated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Wirkmechanismus
The mechanism of action of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and proteins. The disulfonic acid groups enhance its solubility and reactivity, making it effective in various chemical and biological processes. The presence of pyridine further stabilizes the compound and enhances its binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-amino-8-naphthol-3,6-disulfonic acid
- 4-amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-sulfoisophthalic acid sodium salt
Uniqueness
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it versatile for various applications, from industrial production to scientific research. Its ability to undergo multiple types of chemical reactions and form stable complexes with other molecules further highlights its uniqueness.
Eigenschaften
CAS-Nummer |
99770-04-4 |
|---|---|
Molekularformel |
C15H14N2O7S2 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine |
InChI |
InChI=1S/C10H9NO7S2.C5H5N/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;1-2-4-6-5-3-1/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);1-5H |
InChI-Schlüssel |
VQMLWPCSDIRPSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


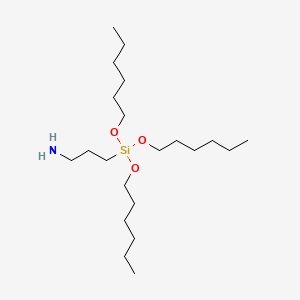
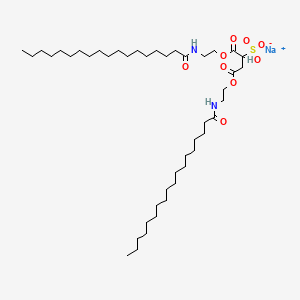

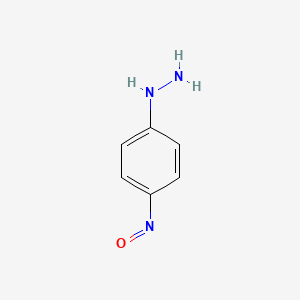
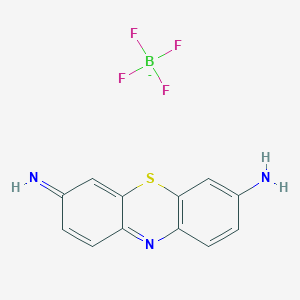
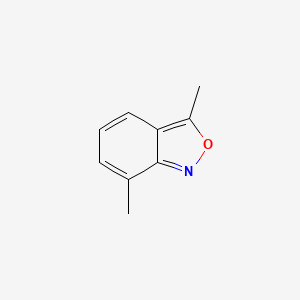
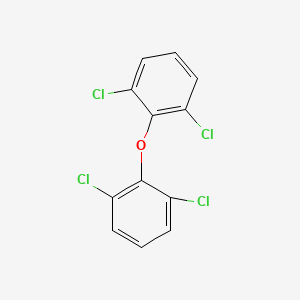
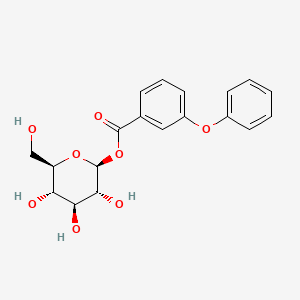
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
